molecular formula C21H19N3O3 B11522455 N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide

Cat. No.: B11522455
M. Wt: 361.4 g/mol
InChI Key: XZNCDLVMNHXRPM-WSDLNYQXSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and an isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide is unique due to its combination of a furan ring, methoxyphenyl group, and isoindole core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenyl)-1,3-dihydroisoindole-5-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-26-19-8-6-18(7-9-19)24-13-16-5-4-15(11-17(16)14-24)21(25)23-22-12-20-3-2-10-27-20/h2-12H,13-14H2,1H3,(H,23,25)/b22-12+

InChI Key

XZNCDLVMNHXRPM-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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